2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-(3-hydroxypropyl)benzamide
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Overview
Description
2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOYL]AMINO}-N~1~-(3-HYDROXYPROPYL)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes an isoindole moiety and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOYL]AMINO}-N~1~-(3-HYDROXYPROPYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the isoindole derivative. The isoindole moiety can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine. The resulting intermediate is then subjected to further reactions to introduce the butanoyl and benzamide groups under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOYL]AMINO}-N~1~-(3-HYDROXYPROPYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH~4~) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide or hydroxyl groups, resulting in the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO~4~), reducing agents like LiAlH4, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOYL]AMINO}-N~1~-(3-HYDROXYPROPYL)BENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOYL]AMINO}-N~1~-(3-HYDROXYPROPYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]anilino}ethyl)-1H-isoindole-1,3(2H)-dione
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Uniqueness
What sets 2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOYL]AMINO}-N~1~-(3-HYDROXYPROPYL)BENZAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H23N3O5 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-[2-(1,3-dioxoisoindol-2-yl)butanoylamino]-N-(3-hydroxypropyl)benzamide |
InChI |
InChI=1S/C22H23N3O5/c1-2-18(25-21(29)14-8-3-4-9-15(14)22(25)30)20(28)24-17-11-6-5-10-16(17)19(27)23-12-7-13-26/h3-6,8-11,18,26H,2,7,12-13H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
YZGDKMNRSLSCJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C(=O)NCCCO)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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